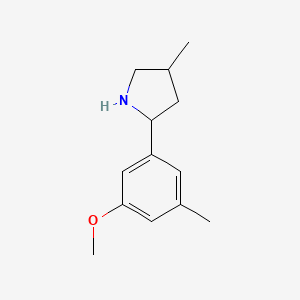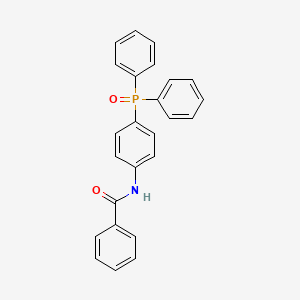
N-(4-(Diphenylphosphoryl)phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(Diphenylphosphoryl)phenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a diphenylphosphoryl group attached to a phenyl ring, which is further connected to a benzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Diphenylphosphoryl)phenyl)benzamide typically involves the reaction of 4-(diphenylphosphoryl)aniline with benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures (25-40°C).
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process may involve continuous flow reactors to enhance efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-(Diphenylphosphoryl)phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The diphenylphosphoryl group can be oxidized to form phosphine oxides.
Reduction: The benzamide moiety can be reduced to form the corresponding amine.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of phosphine oxides.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-(Diphenylphosphoryl)phenyl)benzamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of N-(4-(Diphenylphosphoryl)phenyl)benzamide involves its interaction with specific molecular targets. The diphenylphosphoryl group can act as a ligand, coordinating with metal ions in catalytic processes. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
N-(4-(Diphenylphosphoryl)phenyl)benzamide can be compared with other similar compounds, such as:
N-(4-(Diphenylphosphoryl)phenyl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.
N-(4-(Diphenylphosphoryl)phenyl)thiobenzamide: Contains a thiobenzamide group, which imparts different chemical properties.
N-(4-(Diphenylphosphoryl)phenyl)benzylamine: Features a benzylamine group, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
90304-94-2 |
|---|---|
Molekularformel |
C25H20NO2P |
Molekulargewicht |
397.4 g/mol |
IUPAC-Name |
N-(4-diphenylphosphorylphenyl)benzamide |
InChI |
InChI=1S/C25H20NO2P/c27-25(20-10-4-1-5-11-20)26-21-16-18-24(19-17-21)29(28,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-19H,(H,26,27) |
InChI-Schlüssel |
BEJNSGLKWMELGC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(3,7-Dichloroquinoline-8-carbonyl)amino]butanoic acid](/img/structure/B15209043.png)
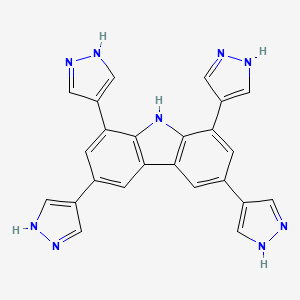
![2-(2-Methylphenyl)-N-[3-(morpholin-4-yl)propyl]quinolin-4-amine](/img/structure/B15209049.png)
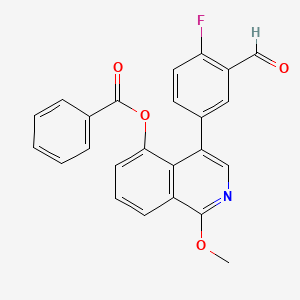
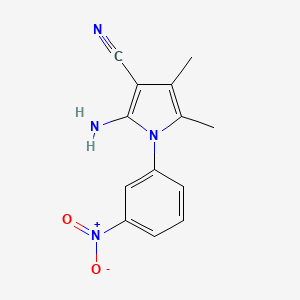
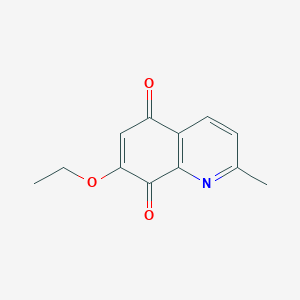
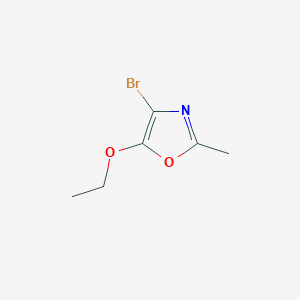
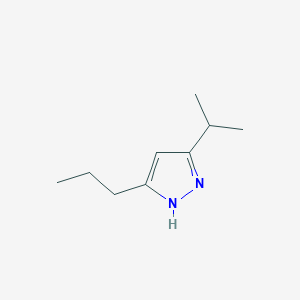
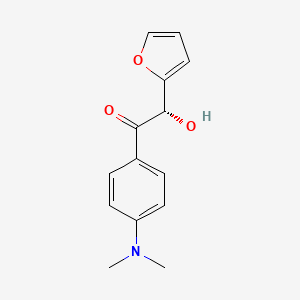

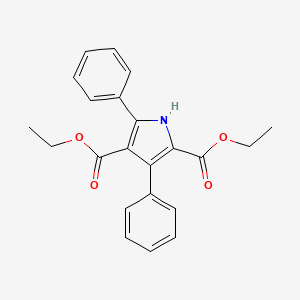
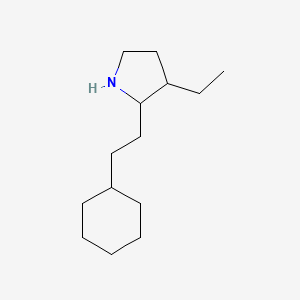
![2-[2-(4-Methoxyphenyl)-1,3-oxazol-5-yl]-1-(4-methylphenyl)ethan-1-one](/img/structure/B15209121.png)
